
3-Hydroxyxanthine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxyxanthine is a chemical compound that belongs to the xanthine family. The compound is a metabolite of caffeine and theobromine, which are commonly found in coffee, tea, and chocolate. 3-Hydroxyxanthine has been the subject of several scientific studies due to its potential applications in various fields such as medicine, agriculture, and environmental science.
作用機序
The exact mechanism of action of 3-Hydroxyxanthine is not fully understood. However, it is believed that the compound exerts its effects by modulating several cellular signaling pathways. For example, 3-Hydroxyxanthine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators such as prostaglandins. Additionally, 3-Hydroxyxanthine has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
生化学的および生理学的効果
The biochemical and physiological effects of 3-Hydroxyxanthine are diverse. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, 3-Hydroxyxanthine has been shown to improve glucose metabolism and insulin sensitivity, which make it a potential candidate for the treatment of diabetes. Furthermore, 3-Hydroxyxanthine has been shown to improve cardiovascular function by reducing oxidative stress and inflammation.
実験室実験の利点と制限
One of the advantages of using 3-Hydroxyxanthine in lab experiments is its availability. The compound can be easily synthesized or obtained commercially. Additionally, 3-Hydroxyxanthine has been extensively studied, and its properties and effects are well documented. However, one of the limitations of using 3-Hydroxyxanthine in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 3-Hydroxyxanthine. One area of research is the development of new drugs based on the compound. The anti-inflammatory, antioxidant, and antimicrobial properties of 3-Hydroxyxanthine make it a potential candidate for the development of new drugs for the treatment of various diseases. Another area of research is the investigation of the compound's effects on the gut microbiome. Recent studies have shown that 3-Hydroxyxanthine can modulate the gut microbiome, which may have implications for the treatment of various diseases such as obesity and inflammatory bowel disease. Finally, research on the environmental applications of 3-Hydroxyxanthine is another area of future research. The compound has been shown to have potential applications in the removal of pollutants from water and soil.
合成法
3-Hydroxyxanthine can be synthesized through several methods. One of the most commonly used methods is the oxidation of caffeine or theobromine using potassium permanganate or potassium dichromate. Another method involves the use of enzymes such as xanthine oxidase or cytochrome P450 to catalyze the conversion of caffeine or theobromine to 3-hydroxyxanthine.
科学的研究の応用
3-Hydroxyxanthine has been extensively studied for its potential applications in medicine. The compound has been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular disorders. Additionally, 3-Hydroxyxanthine has been shown to have antimicrobial properties, which make it a potential candidate for the development of new antibiotics.
特性
CAS番号 |
13479-29-3 |
|---|---|
製品名 |
3-Hydroxyxanthine |
分子式 |
C5H4N4O3 |
分子量 |
168.11 g/mol |
IUPAC名 |
3-hydroxy-7H-purine-2,6-dione |
InChI |
InChI=1S/C5H4N4O3/c10-4-2-3(7-1-6-2)9(12)5(11)8-4/h1,12H,(H,6,7)(H,8,10,11) |
InChIキー |
WYOFOAXXUITNKN-UHFFFAOYSA-N |
SMILES |
C1=NC2=C(N1)C(=O)NC(=O)N2O |
正規SMILES |
C1=NC2=C(N1)C(=O)NC(=O)N2O |
その他のCAS番号 |
703-39-9 13479-29-3 |
ピクトグラム |
Irritant; Health Hazard |
関連するCAS |
64038-49-9 (monohydrate) |
同義語 |
3-hydroxyxanthine N-hydroxyxanthine N-hydroxyxanthine monohydrate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



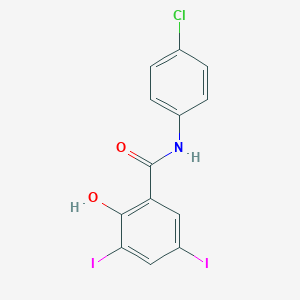
![Hexanamide, N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]-](/img/structure/B80590.png)
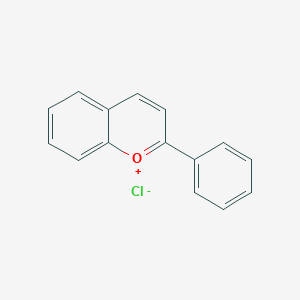
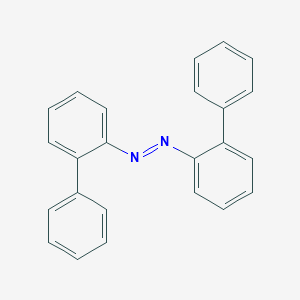
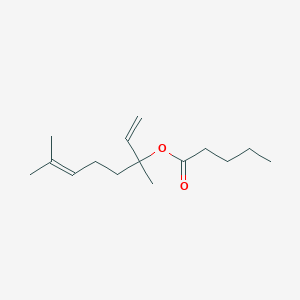
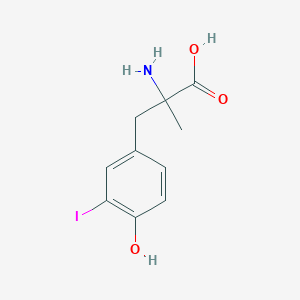

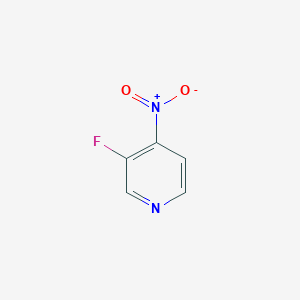
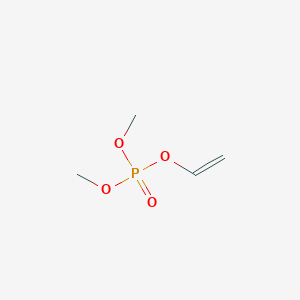
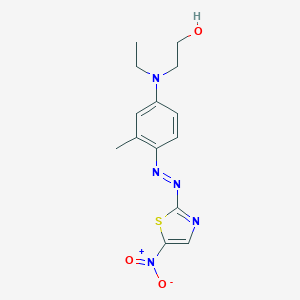



![7-Chloro-7,12-dihydrobenzo[c]phenarsazine](/img/structure/B80616.png)